Crenolanib functions as a type I tyrosine kinase inhibitor. [, , , , , ] Type I inhibitors bind preferentially to the active conformation of kinases, as demonstrated by Crenolanib's higher affinity for phosphorylated ABL1 compared to its non-phosphorylated form. [] This binding prevents the kinase from phosphorylating downstream signaling molecules, ultimately inhibiting the signaling pathways they regulate.
Crenolanib exhibits a strong binding affinity for both wild-type and mutant forms of FLT3, including those with internal tandem duplications (ITD) and mutations at the D835 and F691 residues. [, , ] It displays significantly higher affinity for the activated forms of FLT3, particularly FLT3-ITD, FLT3-D835Y, and FLT3-D835V, compared to a wide range of other kinases. [] This selectivity for mutant FLT3 isoforms makes it a promising candidate for targeted therapy in cancers driven by these mutations.
Besides FLT3, Crenolanib also inhibits PDGFR alpha and beta, exhibiting greater potency against certain imatinib-resistant PDGFRA mutations like D842V compared to imatinib itself. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6